

# SLF1081851: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: SLF1081851

Cat. No.: B15571956

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for **SLF1081851**, a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).

**SLF1081851** is a valuable research tool for investigating the role of Spns2 in various physiological and pathological processes, including immune system regulation and development.<sup>[1][2]</sup> This document outlines supplier information, key experimental protocols, and the underlying signaling pathways.

## Supplier and Purchasing Information

**SLF1081851** is available from several chemical suppliers for research purposes. It is important to note that this compound is not for human or veterinary use.<sup>[3][4]</sup> The compound is available as a free base and in hydrochloride and TFA salt forms.<sup>[1][5][6]</sup>

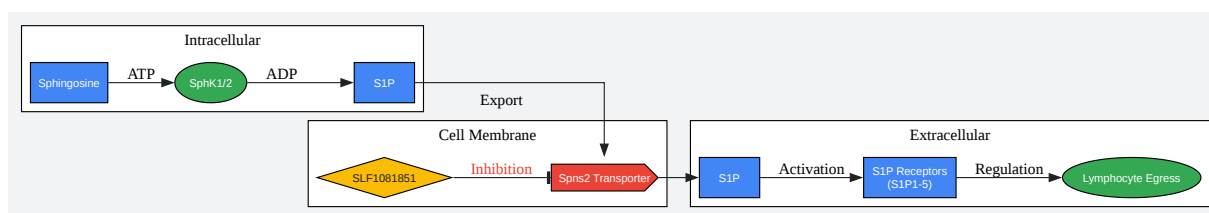
Supplier	Catalog Number	Form	Purity	Available Quantities
MedchemExpress	HY-149004	Free Base	98.02%	5 mg, 10 mg, 25 mg, 50 mg, 100 mg
InvivoChem	V45062	Free Base	≥98%	5 mg, 10 mg, 50 mg, 100 mg
Cayman Chemical	37092	Hydrochloride	≥95%	1 mg, 5 mg, 10 mg
Axon Medchem	3702	Hydrochloride	98%	5 mg, 25 mg
MedKoo Biosciences	466283	Free Base	>98%	5 mg, 10 mg
ProbeChem	PC-38763	Free Base	Not Specified	5 mg, 10 mg

## Chemical and Physical Properties:

Property	Value
CAS Number	2763730-97-6 (Free Base)[4], 2999629-35-3 (Hydrochloride)[3]
Molecular Formula	C <sub>21</sub> H <sub>33</sub> N <sub>3</sub> O (Free Base)[4], C <sub>21</sub> H <sub>33</sub> N <sub>3</sub> O • HCl (Hydrochloride)[3]
Molecular Weight	343.52 g/mol (Free Base)[4], 380.0 g/mol (Hydrochloride)[3]
Solubility	Soluble in DMSO and EtOH. Slightly soluble in acetonitrile and water.[3][7]
Storage	Store at -20°C for long-term (months to years) or at 0-4°C for short-term (days to weeks). Protect from light.[4]

## Mechanism of Action and Signaling Pathway

**SLF1081851** functions as an inhibitor of Spns2, a transporter protein responsible for the export of sphingosine-1-phosphate (S1P) from cells.[3][6] S1P is a critical signaling lipid that is synthesized intracellularly from sphingosine by sphingosine kinases (SphK1 and SphK2).[8] Once exported by transporters like Spns2, extracellular S1P binds to and activates a family of five G protein-coupled receptors (S1P<sub>1-5</sub>) on the surface of target cells.[3][8] This signaling cascade plays a crucial role in regulating a variety of cellular processes, most notably lymphocyte trafficking from lymphoid organs.[9] By blocking Spns2, **SLF1081851** reduces the extracellular S1P gradient, thereby preventing the egress of lymphocytes and leading to a decrease in circulating lymphocyte counts.[3][4]



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**Caption:** **SLF1081851** inhibits the Spns2-mediated export of S1P.

## Key Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of **SLF1081851**.

### In Vitro S1P Release Assay in HeLa Cells

This assay measures the ability of **SLF1081851** to inhibit the release of S1P from HeLa cells engineered to express mouse Spns2.[2]

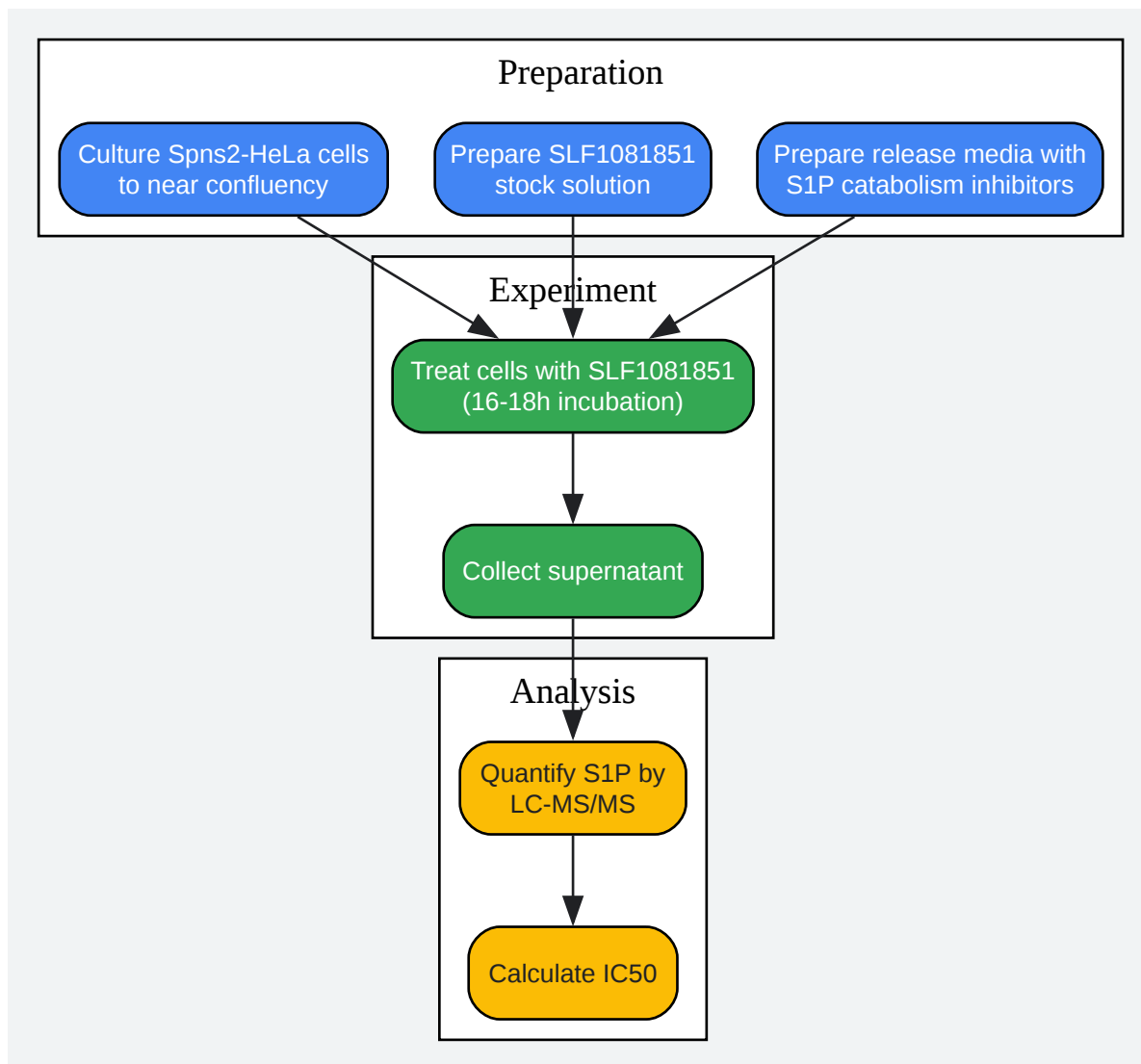
Quantitative Data:

Parameter	Value	Reference
IC <sub>50</sub>	1.93 $\mu$ M	[1][2][4][5][6][7][8][9]

#### Protocol:

- Cell Culture and Transfection:
  - Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  - Transfect cells with a pcDNA3.1 plasmid encoding for mouse Spns2.
  - Select for stable expression using G418.[2]
- Assay Preparation:
  - Seed Spns2-expressing HeLa cells in 12-well plates and grow to near confluency.[2]
  - Prepare a stock solution of **SLF1081851** in DMSO.
- Inhibition of S1P Catabolism:
  - Prepare a "release media" consisting of serum-free medium containing 0.2% fatty acid-free BSA.[2]
  - To prevent the degradation of intracellular S1P, supplement the release media with the following inhibitors of S1P catabolism: 1 mM 4-deoxypyridoxine, 2 mM NaF, and 0.2 mM Na<sub>3</sub>VO<sub>4</sub>. [2]
- Treatment:
  - Remove the growth media from the cells.
  - Add the release media containing various concentrations of **SLF1081851** (or vehicle control) to the cells.[2]
  - Incubate for 16-18 hours at 37°C.[2]

- S1P Quantification:
  - Collect the supernatant.
  - Quantify the amount of S1P in the supernatant using LC-MS/MS.[2]



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**Caption:** Workflow for the in vitro S1P release assay.

## In Vivo Assessment of Lymphocyte Counts and Plasma S1P Levels

This protocol describes the in vivo administration of **SLF1081851** to mice to evaluate its effect on circulating lymphocyte counts and plasma S1P concentrations.[\[2\]](#)

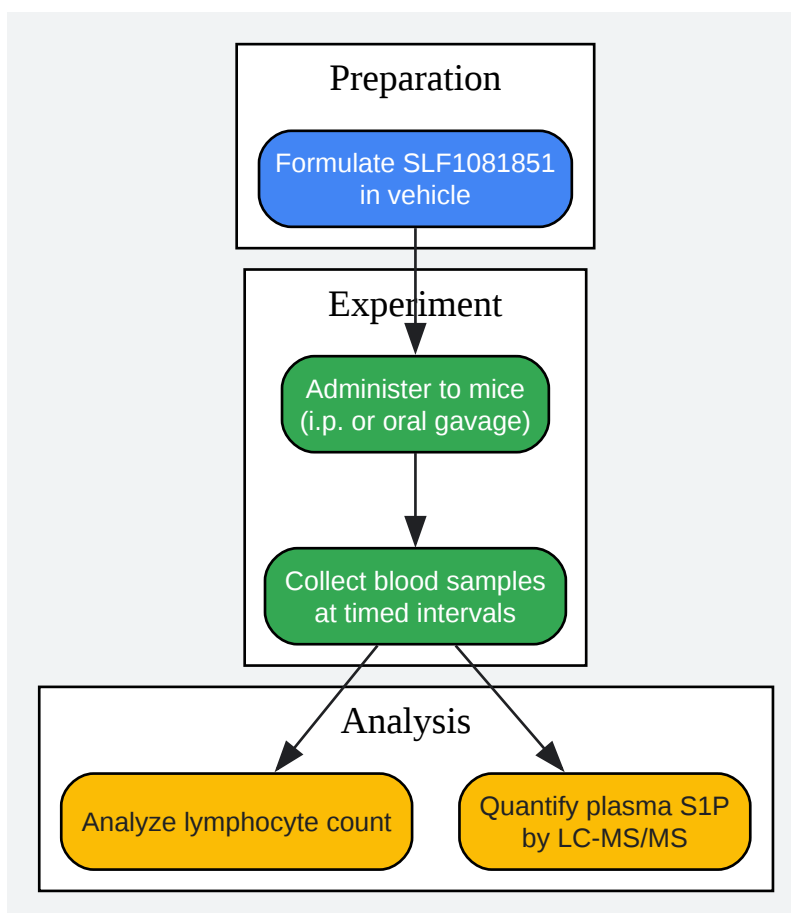
#### Quantitative Data:

Parameter	Value	Conditions	Reference
Maximal Lymphocyte Decrease	25% lower than baseline	20 mg/kg i.p. in mice, 4h post-dose	<a href="#">[1]</a>
Maximum Blood Concentration	5 $\mu$ M	20 mg/kg i.p. in rats, 2h post-dose	<a href="#">[1]</a>
Blood Concentration at 24h	$\geq 2$ $\mu$ M	20 mg/kg i.p. in rats	<a href="#">[1]</a>
Half-life	> 8 hours	In rats	<a href="#">[1]</a>

#### Protocol:

- Animal Model:
  - Use C57BL/6j mice (or other appropriate strain).
  - All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[\[2\]](#)
- Drug Formulation and Administration:
  - Prepare the vehicle solution: 36.1% PEG400, 9.1% ethanol, 4.6% Solutol, and 50% H<sub>2</sub>O.[\[2\]](#)
  - Dissolve **SLF1081851** in the vehicle to the desired concentration (e.g., for a 10 mg/kg or 20 mg/kg dose).
  - Administer the drug or vehicle control via intraperitoneal (i.p.) injection or oral gavage.[\[2\]](#)
- Blood Sample Collection:

- Collect blood samples at various time points post-administration (e.g., 4, 6, or 16 hours).  
[2]
  - For lymphocyte counts, collect approximately 20  $\mu$ L of whole blood.[2]
  - For plasma S1P analysis, collect blood in tubes containing an anticoagulant and centrifuge to separate the plasma.
- Analysis:
    - Lymphocyte Counts: Use an automated hematology analyzer (e.g., Heska HT5 Element) to determine the number of circulating lymphocytes.[2]
    - Plasma S1P Levels: Quantify S1P concentrations in the plasma using LC-MS/MS.[2]



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**Caption:** Workflow for the in vivo assessment of **SLF1081851**.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **SLF1081851** is not readily available. However, based on its nature as a research chemical, standard laboratory safety practices should be strictly followed.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.
- **Handling:** Avoid inhalation of dust or contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place as recommended by the supplier.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the supplier's documentation and a comprehensive chemical safety resource for detailed handling and disposal information.

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